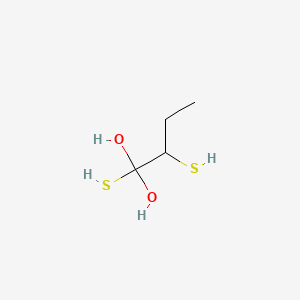
1,2-Bis(sulfanyl)butane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(sulfanyl)butane-1,1-diol is an organosulfur compound with the molecular formula C4H10O2S2. This compound is characterized by the presence of two thiol (sulfanyl) groups and two hydroxyl groups attached to a butane backbone. It is a colorless solid that is soluble in water and commonly used in various chemical and biological applications due to its reducing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(sulfanyl)butane-1,1-diol can be synthesized through several methods. One common synthetic route involves the reduction of 1,2-dibromo-1,1-diol with thiourea, followed by hydrolysis. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 1,2-dibromo-1,1-diol in the presence of a palladium catalyst. This method is preferred due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete reduction of the dibromo compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(sulfanyl)butane-1,1-diol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound itself acts as a reducing agent, particularly in the reduction of disulfide bonds in proteins.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound is often used in its reduced form to break disulfide bonds in proteins.
Substitution: Reagents such as alkyl halides can be used in substitution reactions to modify the hydroxyl groups.
Major Products Formed
Oxidation: The major product is the corresponding disulfide.
Reduction: The major products are the reduced forms of disulfide-containing compounds.
Substitution: The major products are the substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Bis(sulfanyl)butane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions.
Biology: The compound is employed in the reduction of disulfide bonds in proteins, making it useful in protein folding studies.
Industry: The compound is used in the production of polymers and other materials that require reducing agents.
Mecanismo De Acción
The primary mechanism of action of 1,2-Bis(sulfanyl)butane-1,1-diol involves its ability to reduce disulfide bonds. The thiol groups in the compound can donate electrons to disulfide bonds, breaking them and forming two thiol groups. This reduction process is crucial in various biochemical pathways, particularly in the folding and stabilization of proteins.
Comparación Con Compuestos Similares
Similar Compounds
Dithiothreitol (DTT): Another dithiol compound commonly used as a reducing agent.
Dithioerythritol (DTE): Similar to DTT but with a different stereochemistry.
2,3-Dimercapto-1-propanol (BAL): Used as a chelating agent for heavy metals.
Uniqueness
1,2-Bis(sulfanyl)butane-1,1-diol is unique due to its specific structure, which allows it to act as a highly effective reducing agent. Its dual thiol and hydroxyl groups provide versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
26950-40-3 |
|---|---|
Fórmula molecular |
C4H10O2S2 |
Peso molecular |
154.3 g/mol |
Nombre IUPAC |
1,2-bis(sulfanyl)butane-1,1-diol |
InChI |
InChI=1S/C4H10O2S2/c1-2-3(7)4(5,6)8/h3,5-8H,2H2,1H3 |
Clave InChI |
WQCJLTVZOMTCJF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(O)(O)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


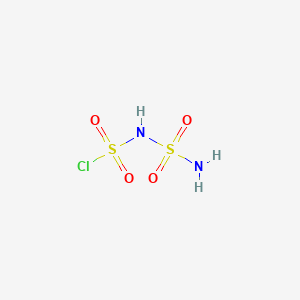
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)



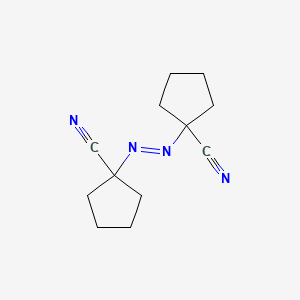
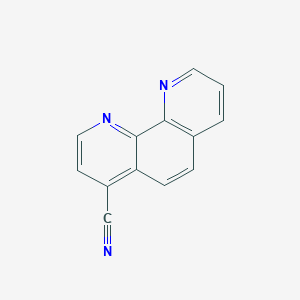
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
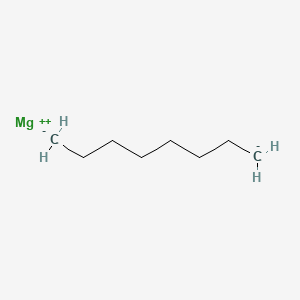
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
